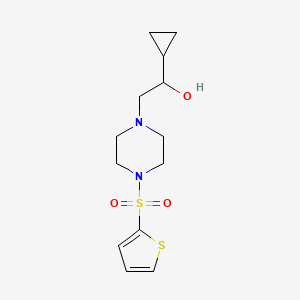

1-Cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol

Description

1-Cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol is a piperazine-based sulfonamide derivative characterized by a cyclopropyl group, a hydroxylated ethyl linker, and a thiophen-2-ylsulfonyl substituent on the piperazine ring.

Properties

IUPAC Name |

1-cyclopropyl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S2/c16-12(11-3-4-11)10-14-5-7-15(8-6-14)20(17,18)13-2-1-9-19-13/h1-2,9,11-12,16H,3-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQDTENRUHGVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The thiophene ring can be introduced through condensation reactions involving thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Chemical Reactions Analysis

1-Cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine and thiophene moieties.

Condensation: The thiophene ring can participate in condensation reactions with aldehydes or ketones to form new derivatives.

Common reagents and conditions for these reactions include basic or acidic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: It is utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, including neurotransmitter receptors, which can modulate various biological processes . Its effects are mediated through the inhibition or activation of these receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The biological activity and physicochemical properties of piperazine-sulfonamide derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Mechanistic and Pharmacokinetic Insights

Receptor Interactions :

- Fluorophenylsulfonyl analogs exhibit strong binding to serotonin transporters (Ki < 10 nM) due to fluorine’s electronegativity and aryl stacking .

- Thiophene-containing derivatives may interact with cysteine-rich domains in targets via sulfur-mediated hydrogen bonding .

Metabolic Stability: Fluorinated compounds (e.g., 2-fluorophenyl) show higher microsomal stability (t₁/₂ > 60 min in human liver microsomes) compared to non-fluorinated analogs . Thiophene’s susceptibility to oxidative metabolism could limit bioavailability, necessitating structural optimization .

Thermodynamic Properties :

Biological Activity

1-Cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclopropyl group, a piperazine ring, and a thiophenesulfonyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Specifically, it has been shown to influence serotonin (5-HT) reuptake mechanisms, similar to other piperazine derivatives.

Key Mechanisms:

- Serotonin Reuptake Inhibition : The compound exhibits potent inhibition of serotonin reuptake, which is crucial for its potential antidepressant effects. This mechanism is supported by in vitro studies demonstrating significant inhibition rates comparable to established antidepressants .

Antidepressant Activity

In a study evaluating various piperazine derivatives, this compound demonstrated promising antidepressant-like effects in animal models. The forced swimming test (FST) indicated that the compound significantly reduced immobility times, suggesting enhanced serotonergic activity .

Data Tables

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Serotonin Reuptake Inhibition | 0.25 | |

| Antimicrobial Activity | Not Specified |

Study on Antidepressant Effects

A recent study synthesized several piperazine derivatives and evaluated their effects on serotonin levels in the hypothalamus. Among these, this compound was noted for its ability to significantly antagonize the depletion of serotonin induced by p-chloroamphetamine (PCA), demonstrating its potential as an antidepressant agent .

Evaluation of Antimicrobial Properties

While direct studies on this specific compound are sparse, related compounds with similar structures have been evaluated for their antimicrobial activities. These studies suggest a potential for developing new antimicrobial agents based on the thiophene-piperazine scaffold .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-Cyclopropyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol, and how are they characterized experimentally?

- Answer : The compound features a cyclopropyl group, a piperazine ring with a thiophene sulfonyl substituent, and an ethanol moiety. Structural characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm connectivity and stereochemistry.

- X-ray crystallography for absolute configuration determination (e.g., cyclopropane ring geometry) .

- High-performance liquid chromatography (HPLC) to assess purity (>95% typically required for pharmacological studies) .

Q. What are common synthetic routes for this compound?

- Answer : Synthesis typically involves three key steps:

Cyclopropane ring formation via [2+1] cycloaddition using dichlorocarbene or transition-metal catalysis.

Sulfonylation of piperazine with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaOH in DCM) .

Coupling of the cyclopropyl-ethanol intermediate with the sulfonylated piperazine using Mitsunobu or nucleophilic substitution reactions .

- Critical reagents : Sodium borohydride (reduction), potassium permanganate (oxidation), and anhydrous solvents (DMF, THF) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Answer : Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) during sulfonylation to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in piperazine coupling .

- Catalyst use : Triethylamine or DMAP accelerates sulfonylation and reduces reaction time .

- Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- Answer : Contradictions arise from dynamic effects (e.g., rotational barriers in sulfonyl groups) or solvent-dependent shifts. Mitigation involves:

- Variable-temperature NMR to probe conformational flexibility .

- Density Functional Theory (DFT) calculations (using Gaussian or ORCA) to simulate spectra and validate experimental data .

- Cross-validation with X-ray structures to confirm bond lengths and angles .

Q. What analytical challenges exist in quantifying this compound in biological matrices?

- Answer : Challenges include:

- Low UV absorptivity due to the thiophene sulfonyl group, requiring derivatization for HPLC-UV detection .

- Matrix effects in LC-MS (e.g., ion suppression from plasma proteins), addressed using stable isotope-labeled internal standards .

- Degradation in aqueous buffers (hydrolysis of sulfonyl groups), mitigated by storage at –20°C in anhydrous DMSO .

Biological and Pharmacological Research

Q. How can researchers design assays to evaluate the compound’s biological activity?

- Answer : Focus on target engagement assays :

- Enzyme inhibition : Screen against kinases or GPCRs (e.g., serotonin receptors) using fluorescence polarization or radioligand binding .

- Cellular permeability : Use Caco-2 monolayers to assess logP (optimal range: 2–4) and P-glycoprotein efflux .

- In vivo efficacy : Rodent models for CNS disorders (dosing: 10–50 mg/kg, IP/PO) with pharmacokinetic profiling (T½, Cmax) .

Q. What strategies are used to address poor solubility in preclinical studies?

- Answer :

- Co-solvent systems : 10% DMSO + 20% Cremophor EL in saline for IV administration .

- Amorphous solid dispersions with HPMCAS or PVP to enhance oral bioavailability .

- Salt formation (e.g., hydrochloride) to improve aqueous solubility .

Methodological Challenges

Q. How can computational modeling predict interactions between this compound and biological targets?

- Answer :

- Molecular docking (AutoDock Vina, Glide) to map binding modes to receptors (e.g., 5-HT2A) .

- Molecular Dynamics (MD) simulations (NAMD, GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

- Free-energy perturbation (FEP) to calculate binding affinity differences between analogs .

Q. How to handle regioselectivity issues in derivatizing the piperazine ring?

- Answer :

- Protecting group strategies : Boc-protection of piperazine nitrogen to direct sulfonylation to the desired position .

- Steric control : Bulky substituents (e.g., tert-butyl) on the piperazine ring to favor substitution at less hindered sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.